5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of cyclobutylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Cyclobutyl-1-methyl-1H-pyrazol-4-amine include:
- 1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine
- 3-Cyclobutyl-1,2,4-oxadiazol-5-amine .
Uniqueness
What sets this compound apart from its similar compounds is its unique cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclobutyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11-8(6-3-2-4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3 |
InChI Key |
CLKOPTXXDGJBRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2CCC2 |
Origin of Product |
United States |
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